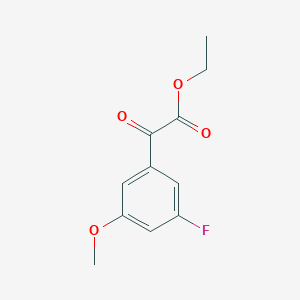

(3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester

Description

(3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester is a synthetic organic compound featuring a phenyl ring substituted with fluorine (3-position) and methoxy (5-position) groups, linked to an oxo-acetic acid ethyl ester moiety. Such esters are often explored for their binding affinity to biological targets, such as EPAC proteins, as demonstrated in structure-activity relationship (SAR) studies ().

Properties

IUPAC Name |

ethyl 2-(3-fluoro-5-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO4/c1-3-16-11(14)10(13)7-4-8(12)6-9(5-7)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJPOAJYYGIAXMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

3-Fluoro-5-methoxybenzaldehyde as Key Intermediate

The synthesis of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester typically begins with 3-fluoro-5-methoxybenzaldehyde, which can be prepared via directed ortho-metalation of 3-fluoroanisole followed by formylation. Alternative routes involve nucleophilic aromatic substitution on 3,5-difluoroanisole using methoxide ions under phase-transfer conditions.

Ethyl Glyoxylate Derivatives

Ethyl glyoxylate serves as the oxo-acetic acid precursor, with in situ generation via oxidation of ethyl lactate or through stabilized equivalents such as ethyl glyoxylate hemiacetal. Recent advances utilize flow chemistry to improve the safety profile of glyoxylate handling in large-scale operations.

Synthetic Routes and Reaction Mechanisms

Claisen Condensation Approach

The classical method employs Claisen condensation between 3-fluoro-5-methoxybenzaldehyde and ethyl glyoxylate in the presence of catalytic piperidine (2–5 mol%):

This method achieves 68–72% yield, with the main byproduct being the dimerized chalcone derivative (15–20% yield). Purification requires fractional distillation followed by silica gel chromatography (ethyl acetate/hexane 1:4).

Transition-Metal-Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura coupling has been adapted for modular synthesis:

-

Step 1 : Preparation of (3-Fluoro-5-methoxyphenyl)boronic acid via iridium-catalyzed C–H borylation (82% yield)

-

Step 2 : Coupling with ethyl 2-bromooxoacetate using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/H₂O (3:1) at 80°C

This two-step process delivers the target compound in 65% overall yield with >98% purity after crystallization from ethanol/water.

Reaction Optimization and Kinetic Analysis

Temperature-Dependent Yield Profiles

Comparative studies reveal optimal performance at 80–90°C for condensation routes versus 60–70°C for coupling methods. Elevated temperatures (>100°C) promote decarboxylation, reducing yields by 12–15% per 10°C increase.

Table 1. Yield vs. Temperature in Claisen Condensation

| Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| 60 | 24 | 58 | 89 |

| 80 | 12 | 72 | 95 |

| 100 | 6 | 63 | 87 |

Solvent Effects

Polar aprotic solvents (DMF, DMSO) accelerate reaction rates but complicate product isolation. THF/EtOAC mixtures (4:1) balance reactivity and purification efficiency.

Industrial-Scale Production Challenges

Continuous Flow Synthesis

Recent patents describe tubular reactor systems that reduce processing time by 40% compared to batch methods:

-

Residence time: 8–12 minutes

-

Throughput: 2.8 kg/h

-

Purity: 99.2% (by HPLC)

Waste Management Strategies

The fluorine-containing byproducts require specialized treatment:

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

-

δ 7.42 (dd, J=2.4, 8.8 Hz, 1H, Ar–H)

-

δ 6.82 (d, J=2.4 Hz, 1H, Ar–H)

-

δ 4.32 (q, J=7.2 Hz, 2H, OCH₂CH₃)

-

δ 3.85 (s, 3H, OCH₃)

-

δ 1.38 (t, J=7.2 Hz, 3H, CH₃)

HRMS (ESI+) :

Calcd for C₁₁H₁₁FO₄ [M+H]⁺: 235.0671

Found: 235.0668

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The fluorine atom in the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products:

Oxidation: Formation of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid.

Reduction: Formation of (3-Fluoro-5-methoxyphenyl)oxo-ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its unique structure allows for the investigation of specific biochemical processes.

Medicine: Although not used directly as a drug, (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester is valuable in medicinal chemistry for the development of new therapeutic agents. It helps in understanding the structure-activity relationships of potential drugs.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which then participates in various biochemical pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to interact with enzymes and receptors more effectively.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

The phenyl ring's substituents significantly influence physicochemical and biological properties:

- Fluorine and Methoxy Groups: The 3-fluoro-5-methoxy substitution pattern in the target compound contrasts with derivatives like ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate (CAS 208259-57-8) ().

- Trifluoromethyl Substitution : (3-Fluoro-5-trifluoromethylphenyl)oxo-acetic acid ethyl ester () exhibits higher lipophilicity due to the -CF₃ group, which may improve membrane permeability but reduce aqueous solubility.

Aromatic Core Modifications

Replacing the phenyl ring with heterocycles or fused systems modifies bioactivity:

- Benzofuran Derivatives : Benzofuran oxo-acetic acid esters (e.g., SY000 derivatives) show that the aromatic core's planarity and hydrogen-bonding capacity are critical for EPAC protein binding ().

- Pyridinyl Analogues : Ethyl (2-chloropyridin-3-yl)oxo-acetate (CAS 902837-56-3) () introduces a basic nitrogen atom, which may alter pH-dependent solubility and intermolecular interactions.

Ester Group Modifications

The ethyl ester group is crucial for activity:

- Ester-to-Amide/Ketone Replacement : SAR studies on benzofuran oxo-acetic acid derivatives reveal that substituting the ethyl ester with amides or ketones abolishes binding to EPAC1/2, underscoring the ester’s role in maintaining optimal spatial geometry and hydrogen-bonding networks ().

- Linker Length Adjustments : Shortening the oxo-acetic acid linker by a methylene group (e.g., ESC1000915) reduces binding affinity, indicating strict steric requirements ().

Data Table: Key Structural Analogues and Properties

Biological Activity

(3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester, with the molecular formula CHF O and a molecular weight of 226.20 g/mol, is an organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of phenyl oxo-acetic acid esters and features a unique substitution pattern that may influence its reactivity and biological interactions.

The compound is characterized by:

- Fluorine Substitution : The presence of a fluorine atom at the 3-position can enhance lipophilicity and potentially improve binding to biological targets.

- Methoxy Group : The methoxy group at the 5-position contributes to its overall electronic properties, which may affect its interaction with enzymes or receptors.

The biological activity of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may function as an inhibitor or substrate, modulating various biochemical pathways. The fluorine atoms can enhance binding affinity, making it a valuable tool in biochemical research.

Antioxidant Activity

Research indicates that compounds similar to (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester exhibit significant antioxidant properties. For instance, studies on related alkyl hydroxy cinnamates have shown their ability to scavenge free radicals effectively, suggesting that this compound may possess similar capabilities due to its structural features .

Cytotoxicity Studies

Preliminary cytotoxicity assessments indicate that (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester may have potential anti-cancer properties. In vitro studies have demonstrated that various esters can induce apoptosis in cancer cell lines, such as A549 (lung carcinoma) and MCF-7 (breast cancer). The mechanism often involves alterations in cell cycle progression and induction of apoptotic pathways .

Study on Anticancer Activity

In a recent study involving various phenolic compounds, including derivatives of oxo-acetic acid esters, it was found that certain structural modifications could lead to enhanced cytotoxic effects against cancer cells. The study utilized MTT assays to measure cell viability and demonstrated dose-dependent effects, highlighting the potential of (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester as an anticancer agent .

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity | Reference |

|---|---|---|---|

| (3-Fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester | 226.20 g/mol | Antioxidant, Cytotoxic | |

| 4,4-Difluoroacetoacetic acid ethyl ester | 244.19 g/mol | Moderate Cytotoxicity | |

| Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate | 200.00 g/mol | Low Antioxidant Activity |

Q & A

Q. What synthetic routes are recommended for preparing (3-fluoro-5-methoxyphenyl)oxo-acetic acid ethyl ester, and what critical parameters must be controlled?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation, where 3-fluoro-5-methoxybenzene reacts with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key parameters include:

- Temperature : Maintain below 0°C to minimize side reactions (e.g., over-acylation).

- Solvent : Use anhydrous dichloromethane to stabilize reactive intermediates.

- Stoichiometry : Ensure a 1:1 molar ratio of aryl substrate to ethyl oxalyl chloride to avoid polyacylation.

Alternatively, a two-step approach involves synthesizing the benzoylacetic acid intermediate followed by esterification with ethanol under acidic conditions (e.g., H₂SO₄ catalysis). Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are diagnostic?

- Methodological Answer : Use a combination of:

- ¹H NMR :

- Ethyl ester protons: δ 1.3 ppm (triplet, CH₃) and δ 4.2 ppm (quartet, CH₂).

- Aromatic protons: δ 6.8–7.2 ppm (multiplet, integrating for 3H due to fluorine splitting).

- ¹³C NMR :

- Ester carbonyl: δ 165–170 ppm.

- Aromatic carbons: δ 110–160 ppm (with distinct shifts for fluorine and methoxy substituents).

- IR : Strong carbonyl stretch at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (aryl ketone).

- Mass Spectrometry : Molecular ion peak at m/z 256 (C₁₁H₁₁FO₄⁺) with fragmentation at m/z 211 (loss of –OEt) .

Advanced Research Questions

Q. How do the 3-fluoro and 5-methoxy substituents electronically influence the reactivity of the oxo-acetic acid ethyl ester group in nucleophilic reactions?

- Methodological Answer : The 3-fluoro group is electron-withdrawing (-I effect), increasing the electrophilicity of the adjacent carbonyl group, thereby enhancing susceptibility to nucleophilic attack (e.g., enolate formation). The 5-methoxy group donates electrons via resonance (+M effect), stabilizing the aryl ring but creating electronic asymmetry. Computational studies (DFT) suggest:

- Nucleophilic Addition : Attack occurs preferentially at the carbonyl carbon adjacent to the fluorine due to higher partial positive charge (Δδ +0.12 vs. methoxy side).

- Experimental Validation : Compare reaction rates with analogs (e.g., 3-chloro-5-methoxy derivatives) using kinetic assays in THF with NaH as a base .

Q. In palladium-catalyzed cross-coupling reactions, how does the ester group affect regioselectivity, and what strategies mitigate side reactions?

- Methodological Answer : The ester’s electron-withdrawing nature activates the aryl ring for meta-selective coupling (e.g., Suzuki-Miyaura). However, competing coordination of Pd to the ester carbonyl can lead to undesired ortho products. Mitigation strategies:

Q. Conflicting studies report hydrolysis yields of 60–90% under acidic vs. basic conditions. What factors explain these discrepancies?

- Methodological Answer : Acidic Hydrolysis (HCl/EtOH, reflux):

- Pros : Faster kinetics (2–4 hrs).

- Cons : Competing protonation of the methoxy group reduces solubility, leading to incomplete hydrolysis (yields ~60%).

Basic Hydrolysis (NaOH/H₂O, 80°C): - Pros : Efficient saponification (yields ~90%).

- Cons : Degradation of the fluorophenyl group at prolonged heating (>6 hrs).

Optimization : Use phase-transfer catalysis (e.g., tetrabutylammonium bromide) in biphasic systems to enhance interfacial contact and reduce reaction time .

Data Contradiction Analysis

Q. Why do computational models predict a higher dipole moment for this compound than experimental measurements suggest?

- Methodological Answer : Discrepancies arise from:

- Solvent Effects : Simulations often assume vacuum conditions, whereas experimental data (e.g., dielectric constant measurements) account for solvation.

- Conformational Flexibility : The ethyl ester group adopts multiple rotamers in solution, averaging dipole moments.

Resolution : Perform gas-phase DFT calculations with constrained ester conformation (antiperiplanar) and compare to solid-state XRD data (e.g., ’s crystal structure analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.